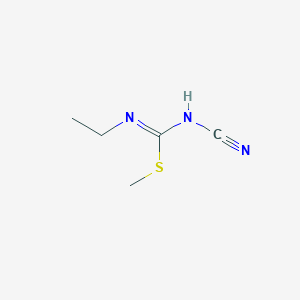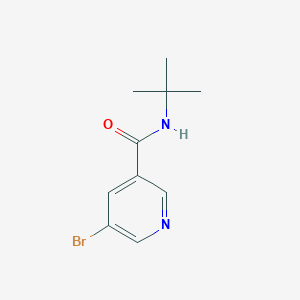
5,6,7,8-Tetrahydronaphthalene-2-sulfonyl chloride
概要
説明
5,6,7,8-Tetrahydronaphthalene-2-sulfonyl chloride is a useful research compound. Its molecular formula is C10H11ClO2S and its molecular weight is 230.71 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Antimicrobial Agents Synthesis
5,6,7,8-Tetrahydronaphthalene-2-sulfonyl chloride is used in the synthesis of antimicrobial agents. A study demonstrated the preparation of tetrahydronaphthalene-sulfonamide derivatives, showcasing their potential as potent antimicrobial agents against various bacterial strains and Candida Albicans. These derivatives, derived from this compound, showed varying levels of biological activity, with some being highly active sulfonamide products (Mohamed et al., 2021).
Sulfonated Derivatives Synthesis
This compound is integral in synthesizing sulfonated derivatives of naphthylamines. Research has shown the production of various sulfonic acid derivatives through sulfonation processes involving tetrahydronaphthalene derivatives, demonstrating its versatility in chemical synthesis (Courtin, 1981).
RXR-Selective Agonists Development
Studies have utilized this compound in developing Retinoid X Receptor (RXR)-selective agonists. These agonists are significant in medical research, particularly in treating conditions like cutaneous T-cell lymphoma. The synthesis of such compounds involves modifications that aim to achieve biological selectivity and potency (Heck et al., 2016).
Green Chemistry Applications
Recent research has focused on using tetrahydronaphthalene derivatives in green chemistry applications. This involves constructing multi-functionalized benzenes through environmentally friendly methods. Such research emphasizes the role of these compounds in sustainable and eco-friendly chemical processes (Damera & Pagadala, 2023).
Visible-Light-Catalyzed Synthesis
The compound plays a crucial role in visible-light-catalyzed synthesis processes. Studies have developed methods using sulfonyl chlorides, including this compound, for the difunctionalization of methylenecyclopropanes. This method is pivotal in synthesizing sulfonylated dihydronaphthalenes, demonstrating its importance in advanced organic synthesis (Liu et al., 2019).
Fluorescent Sensor Development
In the realm of analytical chemistry, this compound has been used to develop fluorescent sensors for metal ion detection. Such sensors have shown high selectivity and sensitivity, particularly for toxic metals like antimony and thallium, highlighting its utility in environmental and biological monitoring (Qureshi et al., 2019).
Safety and Hazards
5,6,7,8-Tetrahydronaphthalene-2-sulfonyl chloride is classified as dangerous according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). It has the signal word “Danger” and is associated with the hazard statement H314, which indicates that it causes severe skin burns and eye damage . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
特性
IUPAC Name |
5,6,7,8-tetrahydronaphthalene-2-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO2S/c11-14(12,13)10-6-5-8-3-1-2-4-9(8)7-10/h5-7H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNEIMPFRVQQOMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90406678 | |
| Record name | 5,6,7,8-Tetrahydronaphthalene-2-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90406678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61551-49-3 | |
| Record name | 5,6,7,8-Tetrahydronaphthalene-2-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90406678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5,6,7,8-tetrahydronaphthalene-2-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![5-(5-Chlorothiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B1275928.png)
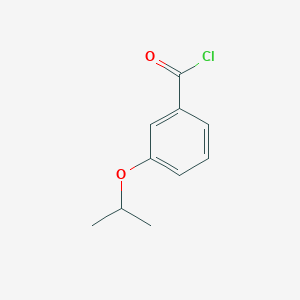
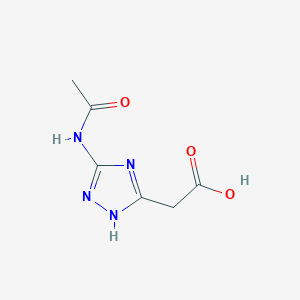
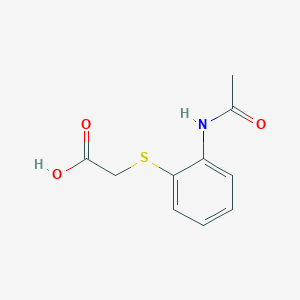


![3-[(2-Ethylbutanoyl)amino]benzoic acid](/img/structure/B1275961.png)

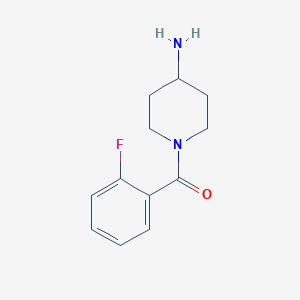


![[1,4']Bipiperidinyl-4-carboxylic acid ethyl ester](/img/structure/B1275969.png)
